molecular formula C18H18N2O3 B2869409 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide CAS No. 922082-14-2

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Cat. No. B2869409
CAS RN: 922082-14-2
M. Wt: 310.353
InChI Key: PQGDKSRSCYQMTR-UHFFFAOYSA-N
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Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide” is a compound with the molecular formula C22H17IN2O3 . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor .


Molecular Structure Analysis

The molecular structure of this compound involves a dibenzo[b,f][1,4]oxazepin ring system, which is a seven-membered ring with two nitrogen atoms and one oxygen atom as the only ring heteroatoms . The compound also contains an ethyl group and a propanamide group attached to the ring system .

Scientific Research Applications

Chemical Synthesis and Modification

  • Bromination Techniques : Smith et al. (1992) discussed a method for brominating carbazoles and iminodibenzyls, including derivatives similar to the compound , using N-bromosuccinimide and silica gel. This process is relevant for chemical modifications of dibenzoxazepines (Smith et al., 1992).

  • Catalytic Enantioselective Reactions : Munck et al. (2017) reported on the catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, achieving high yields and enantioselectivities. This reaction is crucial for synthesizing chiral dibenzo[b,f][1,4]oxazepine derivatives (Munck et al., 2017).

  • Enantioselective Alkylation : Another study by Munck et al. (2017) explored the enantioselective alkylation of dibenzo[b,f][1,4]oxazepines, providing a method for synthesizing chiral derivatives (Munck et al., 2017).

Biological and Pharmacological Applications

  • Neuroprotective Effects : Waldmeier et al. (2000) investigated a propargylamine derivative closely related to the compound, finding it to have neurorescuing and antiapoptotic properties in models of Parkinson's disease (Waldmeier et al., 2000).

  • Antiallergic Activity : Ohshima et al. (1992) synthesized derivatives of dibenz[b,e]oxepin and found them to have potent antiallergic effects. These derivatives are structurally related to the compound (Ohshima et al., 1992).

Other Studies

  • Analytical Methods : Hara et al. (2004) developed an analytical method for determining TCH346, a compound structurally related to dibenzo[b,f]oxepin, and its metabolites in human plasma. This study is indicative of the methods used for analyzing similar compounds (Hara et al., 2004).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-17(21)19-12-9-10-15-13(11-12)18(22)20(4-2)14-7-5-6-8-16(14)23-15/h5-11H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGDKSRSCYQMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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